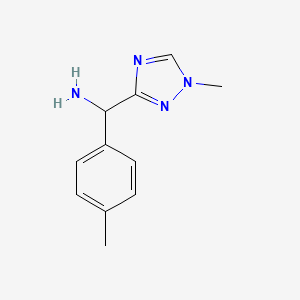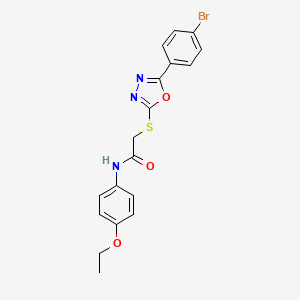
2-(Bromomethyl)-4,5-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4,5-dichloropyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon and two chlorine atoms attached to the fourth and fifth carbons of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,5-dichloropyridine typically involves the bromination of 4,5-dichloropyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4,5-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4,5-dichloro-2-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4,5-dichloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4,5-dichloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The chlorine atoms on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)benzophenone derivatives
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-4,5-dichloropyridine is unique due to the presence of both bromomethyl and dichloropyridine functionalities. This dual functionality allows for a broader range of chemical reactions and applications. The presence of chlorine atoms on the pyridine ring also enhances its reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C6H4BrCl2N |
|---|---|
Molekulargewicht |
240.91 g/mol |
IUPAC-Name |
2-(bromomethyl)-4,5-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
InChI-Schlüssel |
WXYJYRHECDTWCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)



![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)



![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)


![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
